An In-depth Technical Guide to Tetraphenylcyclopentadienone
An In-depth Technical Guide to Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of Tetraphenylcyclopentadienone, a pivotal building block in organic synthesis.
Molecular Structure and Properties
Tetraphenylcyclopentadienone, with the chemical formula C₂₉H₂₀O, is classified as a cyclic dienone.[1] It presents as a dark purple to black crystalline solid.[1] The central five-membered carbonyl core of the molecule is both planar and conjugated.[1] However, the bond lengths indicate an alternating single and double-bond character. The C2–C3 and C4–C5 bond distances are approximately 1.35 Å, characteristic of double bonds, while the C1–C2, C3–C4, and C5–C1 distances are closer to 1.50 Å, resembling single bonds.[1]
A defining structural feature is the spatial arrangement of the four phenyl groups, which adopt a "propeller" conformation due to steric hindrance with each other, causing them to be rotated out of the plane of the central ring.[1] Unlike its parent compound, cyclopentadienone, which readily dimerizes, the steric bulk of the phenyl groups in tetraphenylcyclopentadienone allows it to be stable and isolable at room temperature.[1]
The key physicochemical properties of Tetraphenylcyclopentadienone are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₉H₂₀O | [1][2][3] |
| Molar Mass | 384.47 g·mol⁻¹ | [1][2][4] |
| Appearance | Dark purple to black crystalline solid | [1][5][6] |
| Melting Point | 217–220 °C | [1][7][8][9] |
| Solubility | Soluble in benzene and other organic solvents; Insoluble in water. | [1][5][8] |
| Stability | Stable, combustible, and light-sensitive. | [5][8] |
Synthesis of Tetraphenylcyclopentadienone
The most common and well-documented method for synthesizing Tetraphenylcyclopentadienone is through a double aldol condensation reaction.[10][11] This reaction involves the base-catalyzed condensation of benzil and dibenzyl ketone (1,3-diphenylacetone).[7][10]
This protocol is adapted from established literature procedures.[7][11]
Materials:
Procedure:
-
In a 500-mL round-bottom flask, dissolve 21 g of benzil and 21 g of dibenzyl ketone in 150 mL of hot 95% ethanol.[7]
-
Fit the flask with a reflux condenser and heat the solution to near its boiling point.[7]
-
Slowly add a solution of 3 g of potassium hydroxide in 15 mL of ethanol in two portions through the condenser.[7]
-
After any initial frothing has subsided, reflux the mixture for 15 minutes.[7]
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.[7][10]
-
Collect the dark crystalline product by vacuum filtration and wash with three 10-mL portions of cold 95% ethanol.[7]
-
The resulting product, which melts at 218–220 °C, is typically obtained in a high yield of 91–96% and is sufficiently pure for most applications.[7]
-
For higher purity, the product can be recrystallized from a mixture of ethanol and benzene.[7]
Caption: Aldol condensation workflow for Tetraphenylcyclopentadienone synthesis.
Alternative methods, such as microwave-assisted synthesis, have been developed to improve reaction efficiency.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) / Anthranilic Acid |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or Ethanol |
| Yield | 62% - 96% | 82% |
| Temperature | Reflux (~78 °C) | Microwave irradiation (150W) |
Data compiled from BenchChem.[11]
Chemical Reactivity and Applications
The central dienone ring of Tetraphenylcyclopentadienone is a key feature governing its reactivity, particularly its role as a diene in Diels-Alder reactions with various dienophiles.[1] These reactions are fundamental for the synthesis of complex polycyclic and heterocyclic aromatic systems.
-
Reaction with Diphenylacetylene: When reacted with diphenylacetylene, Tetraphenylcyclopentadienone serves as a precursor to hexaphenylbenzene.[1]
-
Reaction with Benzyne: The reaction with benzyne yields 1,2,3,4-tetraphenylnaphthalene.[1][12]
-
Reaction with Benzonitrile: This Diels-Alder reaction can be utilized to prepare pentaphenylpyridine derivatives.[1]
These reactions highlight its utility in constructing graphene-like molecules and other complex aromatic structures.[1]
Caption: General pathway for a Diels-Alder reaction involving Tetraphenylcyclopentadienone.
While direct applications in drug development are not extensively documented, its derivatives are of significant interest. For instance, it has been used in the synthesis of cantharidin-like compounds as potential pharmacological probes.[13] Furthermore, its derivatives are explored for their electro-optical properties.[14] In organometallic chemistry, Tetraphenylcyclopentadienone is a well-studied ligand.[1] Notably, the Shvo catalyst, a ruthenium complex derived from Tetraphenylcyclopentadienone, is utilized in specific hydrogenation reactions.[1]
References
- 1. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]
- 4. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetraphenylcyclopentadienone | 479-33-4 [chemicalbook.com]
- 6. Tetraphenylcyclopentadienone | Tetracyclone | C29H20O - Ereztech [ereztech.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tetraphenylcyclopentadienone CAS#: 479-33-4 [m.chemicalbook.com]
- 9. テトラフェニルシクロペンタジエノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. benchchem.com [benchchem.com]
- 12. Tetraphenylcyclopentadienone Reaction Lab Report | ipl.org [ipl.org]
- 13. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 14. Tuning of the Electro-Optical Properties of Tetraphenylcyclopentadienone via Substitution of Oxygen with Sterically-Hindered Electron Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]
